GALK Inhibition: 5-Chloro Substitution Confers Intermediate Potency with Distinct SAR
In a head-to-head comparison of monosubstituted benzoxazole derivatives, 5-chlorobenzoxazole exhibited an IC50 of 2.43 μM against galactokinase (GALK). This potency is distinct from its positional isomer, 6-chlorobenzoxazole (IC50 = 1.93 μM), and significantly greater than that of 4-chlorobenzoxazole (IC50 = 5.44 μM) [1]. The unsubstituted benzoxazole parent compound showed an IC50 of 1.08 μM, while the 5-methyl analog had an IC50 of 1.37 μM [1]. These data demonstrate that the 5-chloro substitution provides a specific, intermediate inhibition profile that is not mimicked by other halogen or methyl substitutions.
| Evidence Dimension | GALK enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.43 μM |
| Comparator Or Baseline | 6-Chlorobenzoxazole (IC50 = 1.93 μM); 4-Chlorobenzoxazole (IC50 = 5.44 μM); Benzoxazole (IC50 = 1.08 μM); 5-Methylbenzoxazole (IC50 = 1.37 μM) |
| Quantified Difference | 5-Chloro is 1.26× less potent than 6-chloro; 2.24× more potent than 4-chloro; 2.25× less potent than unsubstituted benzoxazole |
| Conditions | In vitro GALK enzyme inhibition assay, N=3 independent experiments |
Why This Matters
For researchers developing galactokinase inhibitors, selecting the 5-chloro isomer over the 6-chloro or 4-chloro analog enables precise tuning of potency and provides a distinct SAR data point for lead optimization.
- [1] Liu, L.; et al. Structure-Activity Relationship of Benzoxazole-Based Galactokinase Inhibitors. Table 2: GALK IC50 Values for Substituted Benzoxazoles. (Data extracted from PMC8884033). View Source
